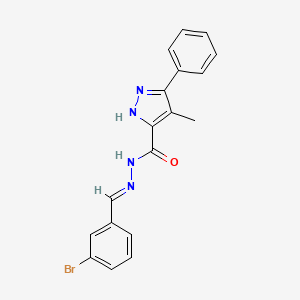![molecular formula C17H16N2S2 B5541315 4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)
4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, including 4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, have been synthesized and explored for various biological activities (Soliman et al., 2009).
Synthesis Analysis
- These compounds are synthesized through different chemical routes, often involving the use of substituted amino groups, methylidenehydrazino groups, and other specific reagents (Soliman et al., 2009).
Molecular Structure Analysis
- Detailed molecular structure analysis is conducted using various spectroscopic techniques, including FT-IR, 1H NMR, and 13C NMR. These analyses provide insights into the molecular geometry and conformation of the compounds (Inkaya et al., 2013).
Chemical Reactions and Properties
- The chemical reactions typically involve cyclization processes and the formation of different derivatives through reactions with various chemical agents. These reactions significantly affect the chemical properties and potential applications of these compounds (Youssef, 2009).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and crystal structure, are determined through experimental methods. X-ray crystallography is often used to understand the crystal structure and formation of these compounds (Glidewell et al., 2003).
Chemical Properties Analysis
- These compounds exhibit various chemical properties, including reactivity with different functional groups. They are explored for their potential as antimicrobial agents, indicating their significant biological activities (Soliman et al., 2009).
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including structures similar to 4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, have been extensively studied for their medicinal and pharmacological properties. These compounds are integral to a wide range of bioactive molecules due to their presence in many drugs and their ability to exhibit various biological activities.
Anticancer Properties : Pyrimidine derivatives are actively investigated for their anticancer potential. They have been reported to exert their effects through multiple mechanisms, making them versatile agents in cancer therapy. The detailed study of pyrimidine-based scaffolds has led to the identification of compounds with significant therapeutic importance, highlighting their role in the design of new anticancer drugs (Kaur et al., 2014).
Anti-inflammatory and Analgesic Activities : The synthesis and characterization of substituted tetrahydropyrimidine derivatives have demonstrated their potential in exhibiting in vitro anti-inflammatory activity. This indicates that pyrimidine derivatives could serve as leads for the development of new anti-inflammatory and analgesic agents (Gondkar et al., 2013).
Antimicrobial and Antiviral Effects : Pyrimidine derivatives are known for their broad-spectrum antimicrobial and antiviral activities. This makes them valuable in the search for new therapeutic agents against various bacterial and viral infections.
CNS Activity : Pyrimidine compounds have been explored for their central nervous system (CNS) activities, including anticonvulsant and antidepressant effects. This research area provides a foundation for developing new drugs targeting CNS disorders, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Kumar et al., 2015).
特性
IUPAC Name |
4-benzylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S2/c1-2-6-12(7-3-1)10-20-16-15-13-8-4-5-9-14(13)21-17(15)19-11-18-16/h1-3,6-7,11H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAKIZUIDJVWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)


![(4aS*,7aR*)-1-(2-methyl-3-furoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5541277.png)


![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)
![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5541294.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)
![1-isobutyl-3-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5541305.png)